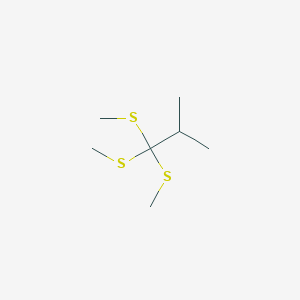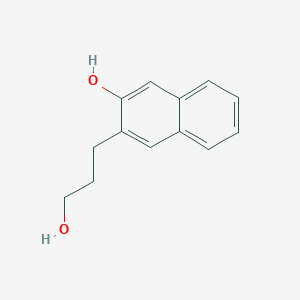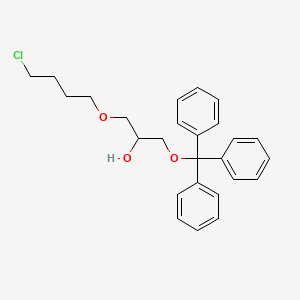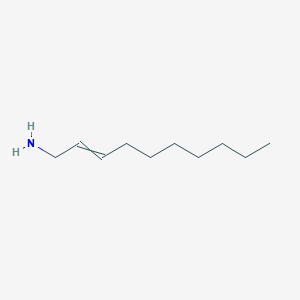![molecular formula C11H11NO4 B14394874 [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid CAS No. 89462-33-9](/img/structure/B14394874.png)
[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylacetic acid derivative with an amino acid derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the development of enzyme inhibitors and as a probe to study enzyme-substrate interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity. The pathways involved include enzyme inhibition and protein modification, which can affect various biochemical processes.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the amino group.
Amino acids: Such as alanine and glycine, which have similar amino and carboxylic acid groups but different side chains.
Phenylalanine: An amino acid with a phenyl ring, similar to [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid but with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both an amino group and a carbonyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
89462-33-9 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
2-[2-(3-amino-3-oxopropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11NO4/c12-10(14)6-9(13)8-4-2-1-3-7(8)5-11(15)16/h1-4H,5-6H2,(H2,12,14)(H,15,16) |
Clé InChI |
WDXXHJZBSFDXKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)C(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)



![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)


